Cas no 102065-88-3 (N-(azetidin-3-yl)acetamide)
N-(azetidin-3-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, N-3-azetidinyl-
- 3-acetylamino-1-azetidine
- N-(azetidin-3-yl)acetamide
- N-(3-azetidinyl)acetamide
- N-azetidin-3-yl-acetamide
- AKOS006351662
- 102065-88-3
- CHEMBL4545424
- EN300-170806
- SB50738
- SCHEMBL47794
- SXGRRNXWWIQUOO-UHFFFAOYSA-N
-
- Inchi: 1S/C5H10N2O/c1-4(8)7-5-2-6-3-5/h5-6H,2-3H2,1H3,(H,7,8)
- InChI Key: SXGRRNXWWIQUOO-UHFFFAOYSA-N
- SMILES: O=C(C)NC1CNC1
Computed Properties
- Exact Mass: 114.079313g/mol
- Monoisotopic Mass: 114.079313g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 98.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 114.15g/mol
- XLogP3: -1
- Topological Polar Surface Area: 41.1Ų
N-(azetidin-3-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200528-1g |
N-(azetidin-3-yl)acetamide |
102065-88-3 | 95% | 1g |
$866 | 2021-06-09 | |
| Alichem | A449040990-1g |
N-(Azetidin-3-yl)acetamide |
102065-88-3 | 95% | 1g |
$1000.08 | 2023-09-04 | |
| Alichem | A449040990-5g |
N-(Azetidin-3-yl)acetamide |
102065-88-3 | 95% | 5g |
$2623.50 | 2023-09-04 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1406-1g |
N-(azetidin-3-yl)acetamide |
102065-88-3 | 95% | 1g |
$680 | 2023-09-07 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1406-5g |
N-(azetidin-3-yl)acetamide |
102065-88-3 | 95% | 5g |
$1865 | 2023-09-07 | |
| Chemenu | CM200528-1g |
N-(azetidin-3-yl)acetamide |
102065-88-3 | 95% | 1g |
$155 | 2023-03-07 | |
| Enamine | EN300-170806-1g |
N-(azetidin-3-yl)acetamide |
102065-88-3 | 1g |
$84.0 | 2023-09-20 | ||
| Enamine | EN300-170806-5g |
N-(azetidin-3-yl)acetamide |
102065-88-3 | 5g |
$253.0 | 2023-09-20 | ||
| Enamine | EN300-170806-10g |
N-(azetidin-3-yl)acetamide |
102065-88-3 | 10g |
$441.0 | 2023-09-20 | ||
| Enamine | EN300-170806-0.05g |
N-(azetidin-3-yl)acetamide |
102065-88-3 | 0.05g |
$70.0 | 2023-09-20 |
N-(azetidin-3-yl)acetamide Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on N-(azetidin-3-yl)acetamide
N-(azetidin-3-yl)acetamide: A Comprehensive Overview of CAS No. 102065-88-3
N-(azetidin-3-yl)acetamide (CAS No. 102065-88-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-acetamidomethylazetidine, is a small molecule with a unique structure that offers a range of potential applications in drug discovery and development.
The chemical structure of N-(azetidin-3-yl)acetamide consists of an azetidine ring, which is a four-membered heterocyclic compound containing one nitrogen atom. The acetamide group is attached to the nitrogen atom at the 3-position of the azetidine ring, giving the molecule its distinctive properties. The azetidine ring is known for its high degree of conformational flexibility, which can influence the compound's interactions with biological targets.
In recent years, N-(azetidin-3-yl)acetamide has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes, including neurotransmission, sensory perception, and hormone signaling. The ability of N-(azetidin-3-yl)acetamide to interact with GPCRs makes it a promising candidate for the development of novel drugs targeting these receptors.
Recent studies have shown that N-(azetidin-3-yl)acetamide can act as an allosteric modulator of GPCRs. Allosteric modulators are compounds that bind to sites on the receptor distinct from the orthosteric binding site, leading to changes in receptor conformation and function. This property allows N-(azetidin-3-yl)acetamide to fine-tune receptor activity without fully activating or inhibiting the receptor, which can be advantageous in achieving therapeutic effects with reduced side effects.
One specific application of N-(azetidin-3-yl)acetamide is in the treatment of neurological disorders. Research has demonstrated that this compound can modulate the activity of metabotropic glutamate receptors (mGluRs), which are involved in synaptic plasticity and learning and memory processes. By modulating mGluR activity, N-(azetidin-3-yl)acetamide has the potential to alleviate symptoms associated with conditions such as Alzheimer's disease and schizophrenia.
Beyond its role in neurological disorders, N-(azetidin-3-yl)acetamide has also shown promise in other therapeutic areas. For example, it has been investigated for its anti-inflammatory properties. Inflammation is a key factor in many diseases, including cardiovascular diseases, autoimmune disorders, and cancer. Studies have indicated that N-(azetidin-3-yl)acetamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
The pharmacokinetic properties of N-(azetidin-3-yl)acetamide have also been studied to evaluate its potential as a drug candidate. Research has shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for further development as an oral medication. Additionally, its low molecular weight and high lipophilicity contribute to its ability to cross biological membranes efficiently.
In terms of safety and toxicity, preliminary studies have indicated that N-(azetidin-3-yl)acetamide has a favorable safety profile. However, further preclinical and clinical studies are necessary to fully assess its safety and efficacy in humans. These studies will be crucial in determining the optimal dosing regimens and identifying any potential side effects or contraindications.
The synthesis of N-(azetidin-3-yl)acetamide has been optimized using various synthetic routes to ensure high yields and purity. One common method involves the reaction of azetidine with acetyl chloride or acetic anhydride under controlled conditions. The resulting product is then purified using techniques such as column chromatography or recrystallization to obtain high-purity material suitable for pharmaceutical applications.
In conclusion, N-(azetidin-3-yl)acetamide (CAS No. 102065-88-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, highlighting its significance in the field of drug discovery.
102065-88-3 (N-(azetidin-3-yl)acetamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)